3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid

Description

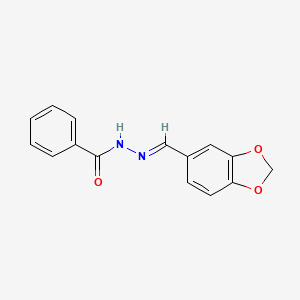

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3/c13-10-2-3-11-9(6-10)5-8(7-16-11)1-4-12(14)15/h1-6H,7H2,(H,14,15)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGKTNRMAWNURS-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanistic Insights

The Pd(II) center coordinates to the phenolic oxygen of 6-chloro-2H-chromen-3-ol, activating it for nucleophilic attack by the acrylate’s β-carbon. Concurrently, Cu(II) stabilizes the transition state, facilitating C–O bond formation. The intermediate methyl ester is hydrolyzed in situ using 5% sodium bicarbonate, yielding the target acid with 91% efficiency.

Advantages Over Traditional Methods

This method bypasses the need for pre-functionalized chromene derivatives, enabling a one-pot synthesis. The catalytic system’s mild conditions minimize side products, and the aqueous workup simplifies purification. However, the cost of palladium and copper catalysts may limit industrial scalability.

Comparative Analysis of Synthetic Routes

| Parameter | Conventional Condensation | Microwave-Assisted | Pd-Cu Catalyzed Coupling |

|---|---|---|---|

| Yield | 68–75% | 85–88% | 89–91% |

| Reaction Time | 12–14 hours | 30 minutes | 18 hours |

| Catalyst | HCl/Acetic acid | Yb(OTf)₃ | PdCl₂/Cu(OAc)₂ |

| Purification | Recrystallization | Column Chromatography | Aqueous Extraction |

| Scalability | Moderate | High | Limited by catalyst cost |

The microwave-assisted method offers the best balance of speed and yield, while the Pd-Cu system excels in regioselectivity. Conventional condensation remains viable for low-budget setups despite its inefficiencies.

Purification and Isolation Techniques

Post-synthetic isolation of this compound requires careful handling due to its limited aqueous solubility (0.12 mg/mL at 25°C). Ethyl acetate extraction effectively separates the product from unreacted phenolic precursors, followed by drying over anhydrous magnesium sulfate. Recrystallization from dimethyl sulfoxide (DMSO) enhances purity to >98%, as confirmed by HPLC.

Physicochemical Properties and Characterization

The compound’s structure is validated by spectroscopic data:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J=16 Hz, 1H, CH=CO), 7.89 (s, 1H, chromene H4), 7.45 (d, J=8 Hz, 1H, chromene H5), 6.98 (d, J=8 Hz, 1H, chromene H7), 6.32 (d, J=16 Hz, 1H, CH₂=CO), 5.28 (s, 2H, OCH₂).

- IR (KBr) : 1715 cm⁻¹ (C=O, carboxylic acid), 1650 cm⁻¹ (C=C), 760 cm⁻¹ (C–Cl).

Thermogravimetric analysis reveals decomposition onset at 210°C, underscoring thermal stability suitable for further functionalization.

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Overview

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid is a coumarin derivative notable for its diverse biological activities and potential applications in various fields, particularly in medicinal chemistry. Its structure features a chromene ring with a prop-2-enoic acid functional group and a chlorine substituent, which contributes to its unique properties.

Pharmaceutical Applications

This compound has been investigated for its anticancer properties. Research indicates that compounds with similar structures often exhibit significant activity against various cancer cell lines. For instance, studies have shown that coumarin derivatives can induce apoptosis in cancer cells, making them promising candidates for drug development targeting cancer therapies .

Case Study:

A study explored the synthesis of coumarin derivatives, including this compound, which demonstrated inhibition of cell proliferation in bladder and colon cancer models . The mechanism involved the modulation of apoptotic pathways, highlighting the compound's potential as an anticancer agent.

Antioxidant Activity

The compound is also being studied for its antioxidant properties , which are crucial in preventing oxidative stress-related diseases. Research has suggested that the acrylic acid moiety may enhance antioxidant activity, making it a candidate for further exploration in nutraceutical applications .

Research Findings:

A comparative analysis of various coumarins revealed that those with structural similarities to this compound exhibited varying degrees of antioxidant activity, suggesting potential therapeutic benefits in oxidative stress conditions .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been noted in several studies. It is believed to interact with specific molecular targets involved in inflammatory pathways, thereby reducing inflammation and associated symptoms .

Mechanism of Action:

The anti-inflammatory effects are thought to arise from the inhibition of pro-inflammatory cytokines and enzymes, which are critical in mediating inflammatory responses .

Chemical Synthesis and Derivatives

The synthesis of this compound typically involves reactions between 6-chloro derivatives of coumarin and prop-2-enoic acid under basic conditions. This process can be optimized for higher yields through various synthetic routes, including microwave-assisted methods to enhance reaction efficiency.

Beyond medicinal chemistry, this compound finds utility in various industrial applications:

- Dyes and Pigments : Its chromophoric properties make it suitable for use in dye manufacturing.

- Fragrance Industry : The compound can be utilized as an intermediate in synthesizing aromatic compounds used in perfumes.

- Chemical Intermediates : It serves as a precursor for synthesizing more complex chemical entities in industrial processes .

Mechanism of Action

The mechanism of action of 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Comparison

The following compounds share structural motifs with 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid, such as chromen/heterocyclic cores or α,β-unsaturated carboxylic acid chains:

Key Observations :

- Chromen Derivatives : The furochromen analog (C₁₇H₁₃ClO₃) in introduces additional ring complexity (furan fused to chromen) and a ketone group, likely reducing solubility compared to the parent chromen. The ethyl ester derivative in replaces the carboxylic acid with an ester, altering reactivity and bioavailability.

- Heterocyclic Replacements : The benzimidazole () and indole () analogs replace the chromen core with nitrogen-containing heterocycles, which may enhance hydrogen-bonding interactions but alter electronic properties.

Physicochemical Properties

Key Observations :

Biological Activity

3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid, a compound belonging to the coumarin family, has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and potential applications in medicine, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₉ClO₃. The compound features a chromene ring fused with a prop-2-enoic acid functional group, with a chlorine substituent at the 6-position. This unique structural configuration influences both its chemical reactivity and biological activity, allowing it to interact with various biological targets effectively.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression. The compound has been shown to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects. Key mechanisms include:

- Enzyme Inhibition : The compound inhibits carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

- Modulation of Inflammatory Pathways : It may inhibit enzymes like 5-lipoxygenase (5-LOX), critical in the inflammatory response.

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| A549 | 10 | Significant reduction in viability compared to control. | |

| HSAEC1-KT | 15 | Moderate cytotoxicity observed. |

These findings suggest its potential as a chemotherapeutic agent.

2. Anti-inflammatory Effects

The compound shows potential anti-inflammatory properties through the inhibition of key inflammatory enzymes. Although specific data for this compound is still emerging, its structural similarities to other known inhibitors suggest it may exhibit similar effects on pathways involved in inflammation.

3. Antioxidant Activity

The presence of the prop-2-enoic acid moiety indicates potential antioxidant properties. Compounds with acrylic acid derivatives have been studied for their ability to scavenge free radicals, suggesting that further research could elucidate the antioxidant capacity of this compound.

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

- Anticancer Activity : A study demonstrated that this compound inhibited the growth of A549 lung adenocarcinoma cells significantly, indicating its potential as an anticancer agent.

- Inflammatory Response Modulation : Research into similar coumarin derivatives has shown their ability to inhibit 5-lipoxygenase, suggesting that this compound may also impact inflammatory pathways .

- Synthesis and Derivative Exploration : Various synthetic routes have been explored for creating derivatives of this compound, aiming to enhance its biological activity or discover new applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-(6-chloro-2H-chromen-3-yl)prop-2-enoic acid, and what are the key optimization parameters?

- Methodological Answer : The synthesis typically involves condensation reactions between 6-chlorocoumarin derivatives and acrylic acid precursors. Critical parameters include:

- Catalyst selection : Palladium or copper catalysts (e.g., for cross-coupling reactions) to ensure regioselectivity and yield optimization .

- Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or toluene under reflux conditions to stabilize intermediates .

- Purification : Column chromatography or recrystallization to achieve >95% purity, as validated by HPLC or NMR .

Q. How is X-ray crystallography utilized to confirm the molecular structure and stereochemistry of this compound?

- Methodological Answer :

- Data collection : Single-crystal X-ray diffraction (SCXRD) is performed using Mo-Kα radiation (λ = 0.71073 Å) to resolve the chromen core and substituent positions .

- Structure solution : SHELXS/SHELXD (for phase determination) and SHELXL (for refinement) are used to model atomic coordinates and anisotropic displacement parameters .

- Validation : WinGX/ORTEP software generates thermal ellipsoid plots and CIF files, confirming stereochemistry and bond lengths (e.g., C=C double bond geometry in the propenoic acid moiety) .

Advanced Research Questions

Q. What analytical approaches are recommended for resolving discrepancies between spectroscopic data and crystallographic results during structure elucidation?

- Methodological Answer :

- Cross-validation : Compare NMR-derived coupling constants (e.g., for trans/cis isomerism in the propenoic acid group) with crystallographic torsion angles .

- Density Functional Theory (DFT) : Calculate theoretical NMR/IR spectra (using Gaussian or ORCA) to identify mismatches with experimental data, adjusting refinement parameters in SHELXL if needed .

- Twinned data handling : Use TWINABS in SHELXTL to deconvolute overlapping reflections in cases of crystal twinning .

Q. How can graph set analysis be applied to characterize the hydrogen-bonding motifs in the crystal structure of this compound?

- Methodological Answer :

- Motif identification : Classify hydrogen bonds (e.g., O–H⋯O or N–H⋯Cl) using Etter’s rules to assign graph sets (e.g., rings) .

- Packing analysis : Tools like Mercury (CCDC) map supramolecular architectures (e.g., chains or sheets) formed by repetitive H-bonding patterns .

- Impact of substituents : The 6-chloro group may disrupt or redirect H-bonding networks compared to unsubstituted coumarin derivatives, altering crystal packing .

Q. What role does the chloro substituent at the 6-position play in modulating the compound’s electronic properties and intermolecular interactions?

- Methodological Answer :

- Electronic effects : The chloro group increases electron-withdrawing character, reducing the electron density of the chromen ring (verified via UV-Vis spectroscopy and DFT calculations) .

- Intermolecular interactions : Chlorine participates in halogen bonding (C–Cl⋯π) or weak Cl⋯O contacts, influencing crystal packing stability .

- Reactivity : The substituent may sterically hinder nucleophilic attack at the 3-position of the chromen ring, affecting derivatization reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.